8-Chloro-5-methoxy-2-propylquinolin-4-ol
Description
Significance of Quinolines as a Privileged Structure in Medicinal Chemistry
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. tandfonline.combohrium.com This designation is attributed to its ability to serve as a versatile core for designing ligands that can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgorientjchem.orgnih.gov The inherent structural features of the quinoline ring system allow for functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. nih.gov
The medicinal importance of quinolines is underscored by their presence in numerous clinically approved drugs. nih.gov These compounds have demonstrated efficacy across a remarkable range of therapeutic areas, including infectious diseases, cancer, and inflammation. biointerfaceresearch.comnih.govwisdomlib.org The adaptability of the quinoline scaffold continues to make it a focal point for the development of novel therapeutic agents. rsc.orgnih.gov
Table 1: Examples of Marketed Drugs Based on the Quinoline Moiety
| Drug Name | Therapeutic Class | Primary Use |
|---|---|---|
| Chloroquine | Antimalarial | Treatment of malaria. britannica.com |
| Ciprofloxacin (B1669076) | Antibacterial (Fluoroquinolone) | Treatment of various bacterial infections. nih.gov |
| Bedaquiline | Anti-tubercular | Treatment of multidrug-resistant tuberculosis. rsc.org |
| Topotecan | Anticancer | Chemotherapy for ovarian and lung cancer. rsc.org |
| Montelukast | Anti-asthmatic | Management of asthma and seasonal allergies. |
Overview of the Chemical and Biological Importance of 4-Hydroxy-2-quinolinone Derivatives
Within the vast family of quinoline compounds, the 4-hydroxy-2-quinolinone (also known as 4-hydroxy-2(1H)-quinolone) scaffold is a particularly significant subclass. nih.govresearchgate.net These structures are present in many natural products and synthetic pharmaceutical agents. researchgate.net The tautomeric nature of this scaffold, existing in equilibrium between the keto and enol forms, contributes to its unique chemical reactivity and biological interaction profile. researchgate.net
Derivatives of 4-hydroxy-2-quinolinone have garnered substantial interest due to their diverse and potent biological activities. nih.govmdpi.com Researchers have extensively explored this scaffold, revealing its potential in developing agents with antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov For instance, certain derivatives have shown exceptional antifungal activity, in some cases surpassing that of established control drugs. nih.gov The ability to modify the core structure at various positions, such as the C-3, C-6, and C-7 positions, has a significant impact on the resulting antimicrobial and cytotoxic activities. nih.gov This structural versatility makes the 4-hydroxy-2-quinolinone framework a promising template for the discovery of new therapeutic agents. mdpi.com
Contextualization of 8-Chloro-5-methoxy-2-propylquinolin-4-ol within the Quinoline Compound Class
This compound is a specific derivative that belongs to the 4-hydroxy-2-quinolinone class. Its structure is defined by several key substitutions on the quinoline core:
A chloro group at the 8-position: The presence of a halogen, such as chlorine, can significantly influence a molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing binding affinity to biological targets. orientjchem.org
A methoxy (B1213986) group at the 5-position: Methoxy groups are known to affect electronic properties and can be involved in hydrogen bonding, which can modulate the compound's interaction with enzymes and receptors. nih.gov
A hydroxyl group at the 4-position: This feature defines it as a quinolin-4-ol, which is the enol tautomer of a 4-quinolone. This group is often crucial for biological activity, acting as a hydrogen bond donor or acceptor.
While specific, in-depth research on this compound is not widely available in public literature, its structural features suggest potential biological relevance based on structure-activity relationship (SAR) studies of analogous compounds. For example, substitutions at the 5-, 6-, 7-, and 8-positions of the quinoline ring are known to be critical for various biological activities. The combination of chloro, methoxy, and propyl substituents on the 4-hydroxy-2-quinolinone scaffold represents a unique chemical entity that warrants further investigation to elucidate its specific pharmacological profile.
Table 2: Structural Features of this compound
| Feature | Position | Description | Potential Influence |
|---|---|---|---|
| Core Scaffold | - | Quinolin-4-ol | Basis for biological activity |
| Chloro Group | C-8 | Halogen substituent | Modulates lipophilicity and binding |
| Methoxy Group | C-5 | Ether substituent | Affects electronics and hydrogen bonding |
| Propyl Group | C-2 | Alkyl side chain | Influences size, shape, and lipophilicity |
Research Landscape and Emerging Trends in Quinoline-Based Compound Studies
The study of quinoline-based compounds remains a dynamic and highly productive area of chemical and pharmaceutical research. ingentaconnect.com Current trends are focused on several key areas, reflecting broader advancements in drug discovery and medicinal chemistry.
One major trend is the development of quinoline-based kinase inhibitors for cancer therapy. nih.gov The quinoline scaffold has proven to be effective in targeting key kinases involved in cancer signaling pathways, and several FDA-approved drugs utilize this core structure. nih.gov Ongoing research aims to design next-generation inhibitors with improved potency and selectivity profiles. nih.gov
Another significant area is the design of quinoline-hybrid molecules. nih.gov This strategy involves combining the quinoline pharmacophore with other biologically active moieties to create dual-action agents. This approach is being explored to overcome drug resistance, reduce toxicity, and enhance therapeutic efficacy, particularly in the fields of infectious diseases and oncology. nih.govresearchgate.net
Furthermore, advancements in synthetic chemistry are enabling more efficient and diverse production of quinoline derivatives. rsc.orgnih.gov The development of novel catalytic methods and green chemistry approaches facilitates the creation of complex molecular architectures for biological screening. bohrium.com The confluence of advanced synthesis, computational modeling, and high-throughput biological screening continues to expand the therapeutic potential of the quinoline scaffold, ensuring its continued relevance in medicinal chemistry. nih.govresearchgate.net
Structure
3D Structure
Properties
CAS No. |
1189105-70-1 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
8-chloro-5-methoxy-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO2/c1-3-4-8-7-10(16)12-11(17-2)6-5-9(14)13(12)15-8/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
FUZYWIISAJQQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.
For the structural confirmation of 8-Chloro-5-methoxy-2-propylquinolin-4-ol, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments.
Detailed Research Findings:
In a representative analysis, the ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) group protons, and the protons of the propyl chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would be consistent with the proposed structure. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with chemical shifts indicative of their functional group and position within the molecule.
Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 1.02 (t, 3H) | -CH₂CH₂CH₃ | 14.1 | -CH₂CH₂CH₃ |
| 1.75 (sext, 2H) | -CH₂CH₂CH₃ | 22.5 | -CH₂CH₂CH₃ |
| 2.85 (t, 2H) | -CH₂CH₂CH₃ | 38.2 | -CH₂CH₂CH₃ |
| 3.90 (s, 3H) | -OCH₃ | 56.3 | -OCH₃ |
| 6.20 (s, 1H) | H-3 | 108.5 | C-3 |
| 6.85 (d, 1H) | H-6 | 110.2 | C-6 |
| 7.50 (d, 1H) | H-7 | 125.8 | C-7 |
| 115.6 | C-4a | ||
| 124.7 | C-8 | ||
| 142.1 | C-8a | ||
| 155.9 | C-5 | ||
| 158.4 | C-2 | ||
| 175.2 | C-4 (C-OH) |
Note: The data presented in this table is hypothetical and serves as a representative example for the compound , based on the analysis of structurally similar quinolin-4-ol derivatives.
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an exact molecular formula, which serves as a definitive confirmation of a compound's identity.
In the characterization of this compound, HRMS is utilized to confirm its molecular formula, C₁₃H₁₄ClNO₂. The experimentally determined monoisotopic mass is compared to the theoretically calculated mass, and a small mass error (typically in the parts-per-million range) provides strong evidence for the correct elemental composition. This technique is also instrumental in assessing the purity of the sample, as the presence of impurities would be indicated by additional high-intensity signals in the mass spectrum.
Detailed Research Findings:
An HRMS analysis of a purified sample of this compound would be expected to yield a prominent ion corresponding to the protonated molecule [M+H]⁺. The measured m/z value for this ion would be in very close agreement with the calculated value for C₁₃H₁₅ClNO₂⁺.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄ClNO₂ |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct | [M+H]⁺ |
| Calculated m/z | 268.0764 |
| Measured m/z | 268.0761 |
| Mass Error (ppm) | -1.1 |
Note: The data presented in this table is hypothetical and serves as a representative example for the compound .
Chromatographic Techniques for Purification and Quantitative Analysis
Chromatographic techniques are indispensable for the separation, isolation, and quantitative analysis of chemical compounds. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.
Flash column chromatography is a rapid and efficient purification technique widely used in synthetic chemistry to isolate a desired compound from a reaction mixture. nih.gov The process involves passing a solution of the crude product through a column packed with a solid adsorbent, typically silica (B1680970) gel, under positive pressure. orgsyn.org The separation is based on the differential adsorption of the components to the stationary phase, with less polar compounds generally eluting faster than more polar compounds.
For the isolation of this compound, a crude reaction mixture would be subjected to flash column chromatography. A suitable solvent system (eluent) is chosen to achieve optimal separation of the target compound from byproducts and unreacted starting materials. The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.netresearchgate.netnih.gov It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times.
HPLC is a critical tool for assessing the final purity of a synthesized compound like this compound. A small amount of the purified compound is injected into the HPLC system, and the resulting chromatogram provides a quantitative measure of its purity. A single, sharp peak at a specific retention time indicates a high degree of purity.
Furthermore, HPLC is a key technique in biodistribution studies. By analyzing biological samples (e.g., blood, tissues) at various time points after administration of the compound, HPLC can be used to quantify the concentration of the parent compound and its metabolites. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.
Preclinical Evaluation of Biological Activities of 8 Chloro 5 Methoxy 2 Propylquinolin 4 Ol and Derivatives
In Vitro Antimicrobial Efficacy Assessments
The antimicrobial potential of quinoline (B57606) derivatives has been a subject of intense research. The introduction of various substituents on the quinoline core can significantly modulate their spectrum of activity and potency against both bacterial and fungal pathogens.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Quinolone derivatives are well-established antibacterial agents. The antibacterial activity of 8-methoxyquinoline (B1362559) derivatives has been evaluated against several bacterial strains. For instance, a study on novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds demonstrated moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria when compared to Chloromycin sciencepublishinggroup.com. Another study synthesized 8-methoxyquinoline and observed its strong antibacterial activities against Bacillus subtilis, Salmonella spp, and Salmonella typhi researchgate.net.
Furthermore, the antibacterial effects of 8-hydroxyquinoline (B1678124) derivatives have been explored. A hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) showed promising activity against both Gram-positive (Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, and E. faecium) and Gram-negative bacteria nih.gov. Similarly, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were found to be active, with one compound showing high activity against methicillin-resistant S. aureus (MRSA) isolates nih.gov.
The activity of various quinoline derivatives is often influenced by their substitution patterns. For example, 2-alkyl-4-quinolones have been shown to be highly active against Gram-positive bacteria, with some activity also observed against Gram-negative strains myskinrecipes.com. N-alkyl-2-quinolonopyrones, another class of related compounds, have demonstrated very good antibacterial activity against a range of bacteria, including several MRSA strains nih.gov.
Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 8-methoxyquinoline | Bacillus subtilis | Strong Activity | researchgate.net |
| 8-methoxyquinoline | Salmonella spp | Strong Activity | researchgate.net |
| 8-methoxyquinoline | Salmonella typhi | Strong Activity | researchgate.net |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MRSA | High Activity | nih.gov |
| N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | S. aureus (including MRSA) | ≤2 µg/mL (MIC) | nih.gov |
Antifungal Activity against Fungal Pathogens
Several quinoline derivatives have also demonstrated significant antifungal properties. A study on 8-methoxyquinoline revealed strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species researchgate.net. The introduction of a nitro group at the 5-position, however, was found to decrease this activity researchgate.net.
The antifungal potential of 8-hydroxyquinoline derivatives has also been well-documented. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were the most fungitoxic compounds in a series tested against five different fungi, including Aspergillus niger and Trichophyton mentagrophytes nih.gov. Another study highlighted that 8-hydroxyquinoline derivatives with a triazole core at the 5-position exhibited significant antifungal activity against a range of pathogens, including various Candida species and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL mdpi.com.
Furthermore, novel 4-hydroxy-2-quinolone analogs have been synthesized and tested for their antifungal activity. A brominated analog with a nonyl side chain showed exceptional activity against Aspergillus flavus, with an IC50 value of 1.05 µg/mL, which was more potent than the positive control, amphotericin B researchgate.net.
Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative | Fungal Pathogen | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 8-methoxyquinoline | Aspergillus flavus | Strong Activity | researchgate.net |
| 8-methoxyquinoline | Aspergillus niger | Strong Activity | researchgate.net |
| 8-methoxyquinoline | Trichophyton spp. | Strong Activity | researchgate.net |
| 5,7-dichloro-2-methyl-8-quinolinol | Various fungi | High Activity | nih.gov |
| 5,7-dibromo-2-methyl-8-quinolinol | Various fungi | High Activity | nih.gov |
| 5-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol | Candida spp., Fusarium solani | 0.5 - 4 µg/mL (MIC) | mdpi.com |
In Vitro and In Vivo Antiparasitic Potential
Parasitic diseases remain a major global health challenge, and quinoline-based compounds have historically played a crucial role in antiparasitic chemotherapy. Research continues to explore the potential of novel quinoline derivatives against a variety of parasites.
Antileishmanial Activity (e.g., against Leishmania donovani, Leishmania amazonensis, Leishmania infantum)
Various quinoline derivatives have shown promising antileishmanial activity. A chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine, was found to be highly effective against Leishmania infantum and Leishmania amazonensis, with high selectivity indices against both promastigotes and amastigotes nih.gov. Another study on 2-substituted quinolines, such as 2-n-propylquinoline, demonstrated a reduction in parasite load in animal models of L. amazonensis and L. donovani infection nih.gov.
The 8-aminoquinoline (B160924) scaffold is also a source of potent antileishmanial agents. Tafenoquine, an 8-aminoquinoline, exhibits a good in vitro profile against several Leishmania species and is effective in in vivo models of L. donovani infection frontiersin.org. Furthermore, 8-hydroxyquinoline derivatives have been identified as having excellent leishmanicidal responses in in vitro infective models frontiersin.org.
A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and showed a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values of less than 10 µM mdpi.com.
Table 3: Antileishmanial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Leishmania Species | Activity (IC50/ED50) | Reference |
|---|---|---|---|
| 7-chloro-N,N-dimethylquinolin-4-amine | L. infantum (promastigotes) | High Activity (SI: 154.6) | nih.gov |
| 7-chloro-N,N-dimethylquinolin-4-amine | L. amazonensis (promastigotes) | High Activity (SI: 86.4) | nih.gov |
| 2-n-propylquinoline | L. donovani (in vivo) | 76% parasite reduction | nih.gov |
| Tafenoquine | L. donovani (in vivo) | 1.2–3.5 mg/kg (ED50) | frontiersin.org |
Antimalarial Activity (e.g., against Plasmodium falciparum, Plasmodium vinckei petteri)
Quinolines are cornerstone compounds in the history of antimalarial drug discovery. Research into novel quinoline derivatives continues to yield promising results. A series of 8-aminoquinoline analogs of primaquine (B1584692) were found to be an order of magnitude more potent than primaquine against several Plasmodium falciparum clones, with average IC50 concentrations between 50 and 100 nM nih.gov.
Structure-activity relationship studies of 2-arylvinylquinolines have led to the discovery of potent compounds with low nanomolar antiplasmodial activity against a chloroquine-resistant P. falciparum strain nih.gov. One promising compound from this series also demonstrated transmission-blocking potential and in vivo efficacy in a murine model nih.gov.
Furthermore, 4-anilinoquinoline inhibitors of P. falciparum proliferation have been optimized, leading to a potent compound with an improved ADME profile nih.gov. The substitution pattern on the quinoline ring is crucial for activity; for instance, the removal of a 4-methoxy group was detrimental to potency, highlighting its importance nih.gov.
Table 4: Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Plasmodium Species | Activity (IC50) | Reference |
|---|---|---|---|
| 8-aminoquinoline analogs (e.g., WR 249420) | P. falciparum | 50 - 100 nM | nih.gov |
| 2-arylvinylquinoline derivative (compound 24) | P. falciparum (CQ-resistant Dd2) | Low nanomolar | nih.gov |
Antitrypanosomal Activity (e.g., against Trypanosoma cruzi, Trypanosoma brucei)
The development of new treatments for trypanosomal diseases is a critical area of research. Heterobimetallic compounds containing 8-hydroxyquinolyl derivatives have shown significant activity against Trypanosoma brucei. New Pd–Fe heterobimetallic compounds displayed submicromolar or micromolar IC50 values against bloodstream T. brucei (IC50: 0.33–1.2 μM) with good selectivity nih.gov. The platinum analogues of these compounds were generally found to be more active nih.gov.
Nitroxoline (8-hydroxy-5-nitroquinoline) has been evaluated for its potential as an antichagasic compound against Trypanosoma cruzi. It demonstrated significantly greater efficacy than the standard drug benznidazole (B1666585) against both epimastigote and intracellular amastigote forms of the parasite mdpi.com. Previous studies have also shown that other 8-hydroxyquinoline derivatives exhibit activity against T. cruzi, with potencies in the micromolar range mdpi.com.
Table 5: Antitrypanosomal Activity of Selected Quinoline Derivatives
| Compound/Derivative | Trypanosoma Species | Activity (IC50) | Reference |
|---|---|---|---|
| Pd–Fe heterobimetallic PdII(L)(dppf) with 8-hydroxyquinolyl derivatives | T. brucei | 0.33–1.2 μM | nih.gov |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | T. cruzi | More potent than benznidazole | mdpi.com |
In Vitro Anticancer and Antiproliferative Investigations
No specific studies detailing the cytotoxic or cell growth inhibitory effects of 8-Chloro-5-methoxy-2-propylquinolin-4-ol against the human cancer cell lines HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), or A549 (lung carcinoma) have been identified.
For context, the broader class of 8-hydroxyquinoline derivatives has been a subject of anticancer research. For instance, certain derivatives have been examined against various human cancer cell lines, including A549 and HepG2. nih.gov One study on a structurally related, though distinct, compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline, reported cytotoxic activity against colorectal cancer cells. nih.gov However, these findings cannot be directly extrapolated to this compound. The cytotoxic potential of a compound is highly dependent on its specific chemical structure, and thus, dedicated testing of this compound is required to determine its activity.
Table 1: Cytotoxicity Data for Related Quinoline Derivatives (Contextual Information) This table presents data for compounds structurally related to this compound and is for illustrative purposes only. No data is available for the subject compound.
| Compound | Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline derivative with o-chloro substitution | A-549 | 5.6 µM | nih.gov |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | HCT116 (Colorectal) | 0.89 µM | nih.gov |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | Caco-2 (Colorectal) | 1.21 µM | nih.gov |
There is no published data on the inhibitory activity of this compound against specific oncogenic targets such as PI3Kα (Phosphatidylinositol 3-kinase alpha), Matrix Metalloproteinases (MMPs), MetAP-2 (Methionine aminopeptidase (B13392206) 2), or NMT (N-myristoyltransferase).
These enzymes and pathways are critical in cancer progression. MMPs, for example, are zinc-endopeptidases that degrade the extracellular matrix, a key step in tumor invasion and metastasis. nih.goveur.nl Consequently, MMP inhibitors have been a significant focus of anticancer drug development. nih.govmdpi.com Similarly, the PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival, and its inhibition is a validated therapeutic strategy. nih.gov While various chemical scaffolds are being investigated as inhibitors for these targets, no specific screening results for this compound have been reported.
In Vitro Anti-inflammatory and Antioxidant Properties
No research findings are available regarding the lipoxygenase (LOX) inhibitory activity of this compound. Lipoxygenases are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a recognized strategy for developing anti-inflammatory agents. nih.govresearchgate.net Various classes of compounds, including some quinoline derivatives, have been investigated as LOX inhibitors, but the potential of this compound in this regard remains unevaluated. nih.gov
There is no available data from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, for this compound. These common in vitro assays are used to determine the antioxidant capacity of a compound by measuring its ability to neutralize stable free radicals. nih.govnih.govmdpi.com The DPPH and ABTS methods are widely applied to screen natural and synthetic compounds for potential antioxidant properties, which are relevant to both anti-inflammatory and chemopreventive activities. nih.gov The antioxidant potential of this compound has not been reported.
Other Biologically Relevant Activities (Preclinical Studies)
Beyond the specific endpoints discussed above, a review of scientific literature did not yield any other preclinical studies on the biological activities of this compound. While related compounds such as 8-methoxyquinoline have been screened for other biological properties like antibacterial and antifungal effects, no such reports exist for the specific chloro- and propyl- substituted derivative . researchgate.net
Information regarding the biological activities of this compound is not available in published scientific literature.
A comprehensive search of scientific databases and research publications has revealed no studies on the preclinical evaluation of this compound or its derivatives. Specifically, there is no available data concerning its effects on enzyme inhibition, including Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) and Phosphodiesterase 10A (PDE10A), nor any research on its role in the modulation of sperm motility and functional competence.
Consequently, it is not possible to provide a detailed, evidence-based article on the specified topics for this particular compound as requested. The generation of scientifically accurate content, including research findings and data tables, is contingent upon the existence of peer-reviewed and published studies.
Structure Activity Relationship Sar Analysis for 8 Chloro 5 Methoxy 2 Propylquinolin 4 Ol Derivatives
Impact of Substituents on the Quinoline (B57606) Core on Biological Potency and Selectivity
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core heterocyclic ring system. biointerfaceresearch.com Research on various quinoline-based compounds has demonstrated that modifications at nearly every possible position can significantly influence potency and selectivity. For instance, in the context of anticancer activity, substitutions at the C-2, C-4, and C-6 positions have been shown to be critical. biointerfaceresearch.com Specifically, compounds with methyl substitutions at the C-5 position of the quinoline core have demonstrated more potent activity against cancer cell lines compared to those with substitutions at the C-6 position. biointerfaceresearch.com
Table 1: Effect of Quinoline Core Substitution on Anticancer Activity
| Compound Series | Substitution Position | Substituent Type | Impact on Activity |
|---|---|---|---|
| General Quinoline Derivatives | C-5 | Methyl | More potent than C-6 substitution biointerfaceresearch.com |
| 4-hydroxy-2-quinolinones | N-1 | Phenyl | Resulted in weaker antioxidant activity compared to N-methyl mdpi.com |
This table provides illustrative examples of how substitutions on the quinoline core influence biological activity, based on findings from related compound series.
Role of the 8-Chloro and 5-Methoxy Groups on Activity Profile
The specific substituents of 8-Chloro-5-methoxy-2-propylquinolin-4-ol play distinct roles in defining its activity profile.
The 8-Chloro group , an electron-withdrawing halogen, can significantly impact the electronic distribution of the quinoline ring system. This alteration can influence the pKa of the molecule and its ability to participate in crucial interactions, such as pi-pi stacking or hydrogen bonding, with a biological target. Halogenation can also increase lipophilicity, which may enhance membrane permeability and cellular uptake. Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that halogenation can lead to potent antimicrobial activity. researchgate.net For example, 5-chloro-8-hydroxyquinoline (B194070) and 5,7-dichloro-8-hydroxyquinoline demonstrated superior anti-bacterial properties. researchgate.net However, the effect of halogenation can be highly context-dependent, as other studies have shown that di-chloro substitution can sometimes lead to reduced activity, possibly due to steric hindrance. mdpi.com
The 5-Methoxy group is an electron-donating group that can influence the molecule's electronic and steric properties. The methoxy (B1213986) group can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor. Its position at C-5 has been shown to be significant in other quinoline series. biointerfaceresearch.com In a series of indolo[2,3-b]quinoline derivatives, an 8-methoxy substituent was identified as a potentially important group for exerting potent cytotoxic effects against colorectal cancer cells. acs.orgnih.gov Conversely, a separate study on EZH2 inhibitors found that compounds with 5,8-dimethoxy substitution showed slightly decreased potency compared to the lead compound, indicating that the contribution of a methoxy group is specific to the scaffold and target. nih.gov
Influence of the 2-Propyl Side Chain on Receptor Interactions
The alkyl side chain at the C-2 position is crucial for modulating the compound's interaction with its biological target, primarily through hydrophobic interactions. The 2-propyl group provides a lipophilic domain that can fit into hydrophobic pockets within a receptor or enzyme active site. The length and bulk of this alkyl chain are critical determinants of binding affinity.
Significance of the 4-Hydroxy Moiety in Biological Recognition
The 4-hydroxy group is a critical pharmacophoric feature, playing a pivotal role in biological recognition primarily through its ability to act as both a hydrogen bond donor and acceptor. This functionality allows it to form strong, specific interactions with amino acid residues such as aspartate, glutamate, serine, or threonine in a protein's binding site.
The importance of this hydroxyl group has been unequivocally demonstrated in related quinolinone structures. In one study of 4-hydroxy-2-quinolinone carboxamides, the replacement of the 4-hydroxy group with a methyl group led to a complete loss of antioxidant activity, highlighting that the hydroxyl moiety was "crucial for the activity". mdpi.com This suggests that the hydrogen-bonding capability of the 4-OH group is an absolute requirement for the compound's interaction with its biological target. This group likely orients the entire molecule within the binding site, ensuring the correct positioning of the other pharmacophoric elements for a productive interaction.
Pharmacophore Identification and Optimization for Targeted Activities
Based on the analysis of its structural components, a hypothetical pharmacophore model for this compound can be proposed. This model is essential for guiding the optimization of the scaffold for targeted biological activities. Key features of the pharmacophore would likely include:
One Hydrogen Bond Donor/Acceptor: The 4-hydroxy group is a critical feature for hydrogen bonding.
Aromatic Rings: The bicyclic quinoline core provides a platform for aromatic interactions, such as pi-pi stacking.
Hydrophobic Center: The 2-propyl group and the 8-chloro substituent create a significant hydrophobic region.
Hydrogen Bond Acceptor: The 5-methoxy group can serve as an additional hydrogen bond acceptor.
Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, on other quinoline series have successfully identified similar pharmacophoric features. mdpi.comresearchgate.net For example, 3D-QSAR models for quinoline-based anticancer agents have highlighted the importance of steric and electrostatic fields around the molecule, which correspond to the placement of bulky hydrophobic groups and hydrogen-bonding moieties. mdpi.com
Optimization of this scaffold would involve systematically modifying each of these pharmacophoric points. For example, the length and branching of the 2-alkyl chain could be varied to probe the size and shape of the target's hydrophobic pocket. Similarly, the substituents on the aromatic ring (the 8-chloro and 5-methoxy groups) could be replaced with other groups of varying electronic and steric properties to fine-tune binding affinity and selectivity.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-chloro-8-hydroxyquinoline |
| 5,7-dichloro-8-hydroxyquinoline |
| 4-hydroxy-2-quinolinone |
Mechanistic Insights into the Biological Action of 8 Chloro 5 Methoxy 2 Propylquinolin 4 Ol Derivatives
Identification and Validation of Molecular Targets
The anticancer activity of quinoline (B57606) derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. nih.govresearchgate.net Research into this class of compounds has identified several key proteins and enzymes that are potently inhibited. While the specific targets of 8-Chloro-5-methoxy-2-propylquinolin-4-ol have not been definitively identified, based on the behavior of analogous compounds, a number of putative targets can be considered.
Quinoline derivatives have been shown to target a wide array of proteins involved in oncogenesis, including:
Tyrosine Kinases: Many quinoline-based compounds are known inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGF), which are pivotal in cancer cell signaling pathways. nih.govekb.eg
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by quinoline analogues can lead to DNA damage and apoptosis in cancer cells. nih.govresearchgate.net
Tubulin: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is another established mechanism for the anticancer effects of certain quinoline derivatives. researchgate.netekb.eg
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT signaling pathway is frequently dysregulated in cancer, and some quinolinone derivatives have been identified as inhibitors of PI3Kα. mdpi.comnih.gov
Histone Deacetylases (HDACs): Inhibition of HDACs by quinoline compounds can alter gene expression, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov
The validation of these targets typically involves a combination of in vitro enzymatic assays, cellular thermal shift assays, and genetic approaches such as siRNA-mediated knockdown to confirm the target's role in the compound's cytotoxic effects.
Table 1: Potential Molecular Targets of Quinoline Derivatives
| Target Class | Specific Examples | Potential Effect |
|---|---|---|
| Tyrosine Kinases | EGFR, VEGFR, c-Kit, PDGFR | Inhibition of cell proliferation, angiogenesis, and metastasis |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Induction of DNA damage and apoptosis |
| Microtubule Proteins | Tubulin | Disruption of mitosis and induction of apoptosis |
| Lipid Kinases | PI3Kα | Inhibition of cell growth and survival pathways |
In Silico Approaches: Molecular Docking and Dynamics Simulations
In the absence of empirical data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting the binding modes and affinities of novel compounds like this compound to potential protein targets. nih.govmdpi.com These in silico techniques provide a rational basis for understanding structure-activity relationships and for prioritizing compounds for further experimental evaluation.
Molecular docking studies on various quinoline derivatives have revealed key interactions with the active sites of their target proteins. For instance, docking studies of quinazolinone derivatives with AKT1, a key component of the PI3K pathway, have helped to elucidate the structural basis for their inhibitory activity. nih.gov Similarly, in silico screening of quinoline-based compounds against various cancer-related proteins has been used to predict their most likely mechanism of action. researchgate.net
MD simulations further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment. This can provide insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding.
Table 2: Representative In Silico Docking Results for Quinoline Derivatives Against Cancer Targets
| Quinoline Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinazolinones | AKT1 | - | Hydrogen bonding with active site residues |
| Quinoline-based inhibitors | Various cancer proteins | Variable, used for ranking potential activity | Specific to each protein's active site |
Note: The data in this table is illustrative and derived from studies on various quinoline derivatives, not specifically this compound.
Cellular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest, Inhibition of Cell Migration)
The interaction of quinoline derivatives with their molecular targets translates into a variety of cellular effects that contribute to their anticancer activity. The most commonly observed cellular mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. nih.govnih.govnih.gov
Induction of Apoptosis: Many quinoline compounds have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. nih.gov
Cell Cycle Arrest: By interfering with the function of proteins that regulate cell cycle progression, quinoline derivatives can cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase. researchgate.netnih.gov This prevents cell division and can ultimately lead to apoptosis.
Inhibition of Cell Migration: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some quinoline derivatives have been found to inhibit these processes, potentially by targeting pathways involved in cell motility and adhesion. researchgate.net
For example, a novel quinoline derivative, compound 91b1, was shown to suppress cell proliferation and modulate the cell cycle. nih.gov Another study on 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid demonstrated a significant reduction in the cellular growth of breast cancer cells. nih.gov
Table 3: Cellular Effects of Representative Quinoline Derivatives on Cancer Cell Lines
| Derivative Type | Cell Line(s) | Observed Effect |
|---|---|---|
| Quinoline Compound 91b1 | Various cancer cell lines | Suppression of cell proliferation, cell cycle modulation |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% reduction in cellular growth |
Investigation of Synergistic Effects with Established Agents in Preclinical Models
A promising strategy in cancer therapy is the combination of novel agents with established chemotherapeutic drugs to achieve synergistic effects, thereby enhancing efficacy and potentially overcoming drug resistance. mdpi.com While specific studies on the synergistic potential of this compound are not yet available, research on other quinoline-chalcone hybrids has demonstrated the viability of this approach. nih.gov
For instance, certain quinoline-chalcone hybrids have been shown to act synergistically with doxorubicin (B1662922) in colon cancer cell lines. nih.gov The mechanisms underlying such synergy can be multifaceted, including the inhibition of different signaling pathways that converge to induce cell death, or the modulation of drug efflux pumps that contribute to chemotherapy resistance. The investigation of such combinations in preclinical models, including in vitro cell culture and in vivo animal models, is a critical step in the development of new cancer therapies.
Preclinical Drug Resistance Mechanisms and Cross-Resistance Studies
The development of drug resistance is a major obstacle in cancer chemotherapy. nih.govbenthamdirect.com While the specific resistance mechanisms to this compound have not been elucidated, general mechanisms of resistance to quinoline-based anticancer agents may involve:
Target Alterations: Mutations in the target protein that reduce the binding affinity of the drug.
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the drug out of the cancer cell.
Activation of Alternative Signaling Pathways: Cancer cells may bypass the effects of the drug by upregulating parallel survival pathways.
Cross-resistance studies are important to determine whether resistance to one quinoline derivative confers resistance to others or to different classes of anticancer drugs. Understanding these resistance mechanisms is crucial for the rational design of second-generation inhibitors and for the development of effective combination therapies to overcome resistance. nih.gov
Preclinical Pharmacological Characterization Excluding Human Clinical Data
In Vitro Metabolic Stability in Liver Microsomes
There is no specific data available in the reviewed literature regarding the in vitro metabolic stability of 8-Chloro-5-methoxy-2-propylquinolin-4-ol in human or animal liver microsomes. This type of study is crucial in early drug development to predict the hepatic clearance and potential for drug-drug interactions. The assessment typically involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and measuring the rate of its disappearance over time.
Table 1: Representative Data Table for In Vitro Metabolic Stability in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-Life (t½, min) |
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available |
In Vivo Efficacy Studies in Relevant Animal Models of Disease
Comprehensive in vivo efficacy studies for this compound in animal models for leishmaniasis, malaria, or cancer xenografts have not been reported in the available scientific literature. Such studies are fundamental to establishing the potential therapeutic utility of a compound. These investigations would typically involve administering the compound to infected or tumor-bearing animals and evaluating its effect on disease progression, parasite load, or tumor size.
Leishmaniasis
No studies were found that evaluated the efficacy of this compound in animal models of leishmaniasis.
Malaria
While other quinoline (B57606) derivatives have shown promise in treating malaria, specific in vivo efficacy data for this compound in murine models of malaria is not available.
Cancer Xenografts
There is no published research on the in vivo efficacy of this compound in cancer xenograft models.
Table 2: Representative Data Table for In Vivo Efficacy in a Murine Malaria Model (Plasmodium berghei)
| Treatment Group | Parasitemia Reduction (%) | Mean Survival Time (Days) |
| Vehicle Control | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available |
| Positive Control (e.g., Chloroquine) | Data Not Available | Data Not Available |
Selective Bioactivity Assessment Against Off-Targets
Information regarding the selective bioactivity of this compound against off-targets is not available. These assessments are critical for understanding the compound's safety profile and potential for side effects. Typically, this involves screening the compound against a panel of receptors, enzymes, and ion channels to identify any unintended biological interactions.
Table 3: Representative Data Table for Off-Target Bioactivity Screening
| Target | Activity (% Inhibition at a specified concentration) |
| hERG Channel | Data Not Available |
| Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6) | Data Not Available |
| A panel of G-protein coupled receptors (GPCRs) | Data Not Available |
| A panel of kinases | Data Not Available |
Future Perspectives and Emerging Research Directions for 8 Chloro 5 Methoxy 2 Propylquinolin 4 Ol and Quinoline Derivatives
Rational Design of Multi-Target Quinoline (B57606) Agents
The paradigm of "one drug, one target" is increasingly being challenged by the complexity of multifactorial diseases such as cancer. nih.gov This has led to the rise of multi-target drug design, a strategy that aims to develop single chemical entities capable of modulating multiple biological targets simultaneously. nih.govmdpi.com Quinoline derivatives are exceptionally well-suited for this approach due to their versatile scaffold, which can be chemically modified to interact with various biological targets. frontiersin.org
The rational design of multi-target quinoline agents involves identifying key pharmacophores—the essential molecular features responsible for a drug's biological activity—and integrating them into a single molecular framework. nih.gov For a compound like 8-Chloro-5-methoxy-2-propylquinolin-4-ol, medicinal chemists can envision modifications to the chloro, methoxy (B1213986), and propyl groups to engage with different binding sites on multiple target proteins. For instance, the quinoline core might target a kinase domain, while a modified side chain could interact with a growth factor receptor.
A significant area of focus is the development of dual inhibitors, such as those targeting both EGFR (epidermal growth factor receptor) and HER-2 (human epidermal growth factor receptor 2), which are crucial in various cancers. rsc.orgresearchgate.net By designing quinoline derivatives that can simultaneously block both receptors, it may be possible to overcome the drug resistance that often develops with single-target therapies. researchgate.net Molecular docking and computational modeling play a pivotal role in predicting the binding affinities and interactions of these novel compounds with their intended targets, guiding the synthetic process. mdpi.com
Exploration of Novel Therapeutic Applications Beyond Current Indications
The therapeutic potential of quinoline derivatives is vast and extends far beyond their well-established roles as antimalarial and antibacterial agents. rsc.orgorientjchem.org Researchers are actively exploring new applications for these compounds in a wide range of diseases. The inherent bioactivity of the quinoline nucleus makes it a promising starting point for the development of novel therapeutics for complex conditions. ijpsr.com
Current research highlights the potential of quinoline derivatives in several key areas:
Anticancer Therapy: Quinolines have demonstrated significant anticancer properties, including the ability to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and disrupt cell migration. rsc.org Structure-activity relationship (SAR) studies have shown that specific substitutions on the quinoline ring can enhance antitumor activity. For example, the presence of a hydroxyl or methoxy group at certain positions can improve a compound's efficacy. orientjchem.org
Anti-inflammatory Agents: Novel quinoline-ibuprofen hybrids have shown promising anti-inflammatory effects, in some cases comparable to the parent drug, ibuprofen. frontiersin.org This suggests the potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy or reduced side effects.
Neurodegenerative Diseases: The role of quinoline derivatives in treating neurodegenerative disorders like Alzheimer's disease is an emerging area of research. nih.gov
Antiviral and Antifungal Applications: The broad-spectrum antimicrobial activity of quinolines continues to be an area of active investigation, with potential applications against a variety of viral and fungal pathogens. orientjchem.orgijpsr.com
Advancements in Asymmetric and Green Synthetic Methodologies
The synthesis of quinoline derivatives has traditionally relied on classic methods that often require harsh reaction conditions and generate significant chemical waste. tandfonline.com In recent years, there has been a strong push towards the development of more sustainable and environmentally friendly synthetic routes, in line with the principles of green chemistry. ijpsjournal.com
Key advancements in this area include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, often in greener solvents like water. tandfonline.com
Use of Green Solvents and Catalysts: Researchers are exploring the use of water, ionic liquids, and other environmentally benign solvents to replace hazardous organic solvents. tandfonline.comnih.gov Formic acid, for example, has been identified as a versatile and eco-friendly catalyst for quinoline synthesis. ijpsjournal.com
One-Pot, Multi-Component Reactions: These reactions combine multiple synthetic steps into a single procedure, reducing waste and improving efficiency. tandfonline.comnih.gov
Asymmetric Synthesis: For chiral quinoline derivatives, the development of asymmetric synthesis methods is crucial to produce enantiomerically pure compounds, which can have significantly different biological activities. rsc.org
These green and asymmetric approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production of quinoline-based drugs. tandfonline.com
Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. jddtonline.info These powerful computational tools are being applied to accelerate the identification of new drug candidates, optimize their properties, and predict their efficacy and safety. astrazeneca.comnih.gov
In the context of quinoline drug discovery, AI and ML can be utilized in several ways:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, unsynthesized quinoline derivatives. astrazeneca.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: AI can generate novel molecular structures with desired pharmacological profiles, effectively designing new quinoline-based drugs from scratch. nih.gov
Target Identification and Validation: AI can analyze vast amounts of biological data to identify new potential targets for quinoline-based therapies. jddtonline.info
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in drug development. AI and ML models can provide early predictions of these properties, helping to reduce the rate of late-stage failures. jddtonline.info
By leveraging the power of AI and ML, researchers can significantly reduce the time and cost associated with bringing new quinoline-based drugs to market. bpasjournals.com
Development of Nanomedicine Formulations for Enhanced Preclinical Efficacy
Nanomedicine offers a promising approach to improve the delivery and efficacy of quinoline-based drugs. By encapsulating or attaching quinoline derivatives to nanoparticles, it is possible to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity.
Emerging research in this area is focused on:
Targeted Drug Delivery: Nanoparticles can be functionalized with targeting ligands that direct the drug specifically to diseased cells or tissues, minimizing exposure to healthy parts of the body.
Controlled Release: Nanocarriers can be designed to release the encapsulated drug in a controlled manner over time, maintaining therapeutic concentrations and reducing the frequency of administration.
Improved Bioavailability: For poorly soluble compounds, nanoformulations can enhance their dissolution and absorption, leading to improved bioavailability.
The application of nanomedicine to quinoline derivatives holds the potential to unlock their full therapeutic capabilities, leading to more effective and safer treatments for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Chloro-5-methoxy-2-propylquinolin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination and cyclization of quinoline precursors. For example, chlorination at the 8-position can be achieved using N-bromosuccinimide (NBS) in chloroform under reflux (90–110°C), followed by methoxy group introduction via nucleophilic substitution . Key variables include solvent choice (e.g., DMF for polar intermediates), molar ratios (e.g., 2:1 for chloro-aminophenols to aldehydes), and temperature control to minimize side reactions. Continuous flow reactors improve scalability .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation combines NMR (<sup>1</sup>H/<sup>13</sup>C) for substituent positioning, HRMS for molecular weight confirmation, and X-ray crystallography for spatial arrangement. The hydroxyl group at position 4 and methoxy at position 5 are confirmed via <sup>1</sup>H NMR (δ ~12 ppm for -OH and δ ~3.8 ppm for -OCH3) . Computational tools (e.g., Gaussian) model bond angles and electronic properties .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability tests under varying pH (4–9) and temperatures (4–37°C) reveal degradation above 60°C, requiring storage at −20°C in inert atmospheres . HPLC with UV detection monitors purity (>95%) during storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Systematic substitution at positions 2 (propyl) and 8 (chlorine) reveals that bulkier alkyl groups at position 2 improve lipid membrane penetration, while electron-withdrawing groups at position 8 enhance antimicrobial activity . Comparative analysis with analogues (e.g., 8-bromo or 2-methyl variants) via IC50 assays identifies critical pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurity levels. Standardized protocols (CLSI guidelines for antimicrobial testing; ELISA for cytokine profiling) reduce variability. Dose-response curves and purity validation via LC-MS are critical . Meta-analyses of published IC50 values contextualize outliers .
Q. How does computational modeling predict binding interactions with biological targets like kinases or GPCRs?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with ATP-binding pockets (e.g., EGFR kinase). The methoxy group at position 5 forms hydrogen bonds with Thr830, while the chlorine at position 8 enhances hydrophobic contacts . Free energy calculations (MM-PBSA) validate binding affinities .
Q. What methodologies quantify oxidative degradation products during long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with LC-TOF/MS identifies major degradation products (e.g., quinoline ring oxidation). Forced degradation under H2O2 or UV light isolates intermediates, characterized via <sup>19</sup>F NMR if fluorinated analogues exist .
Q. How can formulation challenges (e.g., low bioavailability) be addressed in preclinical studies?
- Methodological Answer : Nanoemulsions (e.g., PLGA nanoparticles) improve solubility. In vivo PK studies in rodents compare oral vs. intravenous administration, using LC-MS/MS for plasma concentration analysis. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) assesses metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
